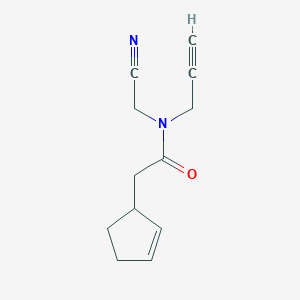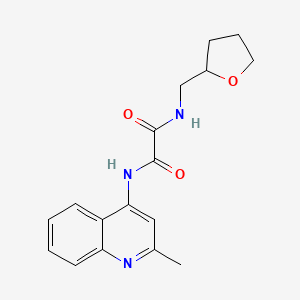![molecular formula C12H11F3N2O2 B2392577 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one CAS No. 2199936-91-7](/img/structure/B2392577.png)
3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alkyne Activation and Synthetic Applications
The compound's structural framework facilitates various synthetic applications, particularly in the activation of alkynes with electrophiles. Alkyne activation, a pivotal step in many synthetic pathways, can lead to diverse products depending on the electrophile used, such as Brønsted acids, iodine, or gold complexes. This versatility is crucial in organic synthesis, enabling the preparation of isoquinolines and triazoles among other structures through electrophilic activation strategies (Yamamoto et al., 2009).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are valuable in medicinal chemistry due to their unique biological properties. Research on synthesizing substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines showcases the incorporation of trifluoroacetic acid and hydrazine hydrate, highlighting the method's efficiency for introducing fluorinated substituents into heterocyclic frameworks (Glushkov et al., 2000).
Creation of Tetrahydropyrroloquinazolinones
A novel three-component cyclisation reaction has been developed to produce tetrahydropyrroloquinazolinones, showcasing the compound's utility in generating structurally complex and diverse heterocycles. This method involves the use of methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and oxo compounds, yielding regio- and stereoisomers characterized by NMR spectroscopy, demonstrating the approach's value for accessing a wide range of heterocyclic compounds (Dolenský et al., 2010).
Corrosion Inhibition Studies
In the context of materials science, derivatives of this compound class have been evaluated for their corrosion inhibition efficacy on mild steel in acidic environments. This research provides insights into the molecular properties that influence inhibition performance, such as the presence of nitrogen and the inhibitor's molecular weight, offering a pathway for designing effective corrosion inhibitors (Kadhim et al., 2017).
Antimicrobial Activity Exploration
Compounds structurally related to 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one have been synthesized and tested for antimicrobial activity. This line of research demonstrates the potential of such compounds to serve as templates for developing new antimicrobial agents, with specific modifications on the triazole ring influencing the spectrum of activity against various microbial strains (Sumangala et al., 2010).
Eigenschaften
IUPAC Name |
3-methyl-2-(1,1,1-trifluoropropan-2-yloxy)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(12(13,14)15)19-11-16-9-6-4-3-5-8(9)10(18)17(11)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBTKRGTWFSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC2=CC=CC=C2C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
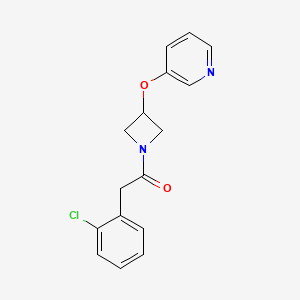


![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)
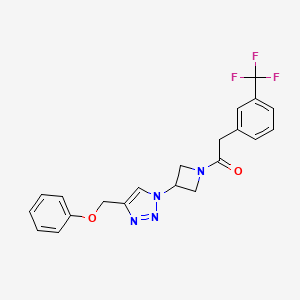
![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
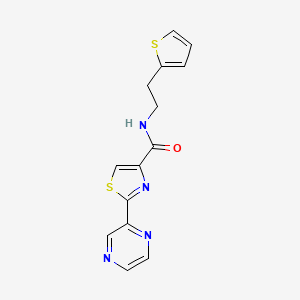
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
